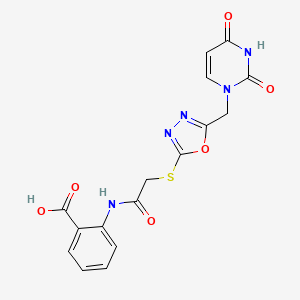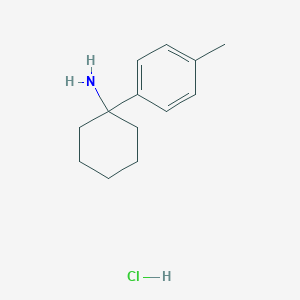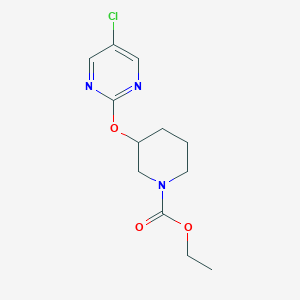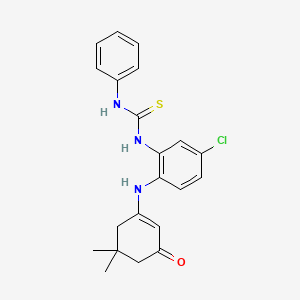
2-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid is an organic compound notable for its potential applications in medicinal chemistry and molecular biology due to its unique structural properties. It integrates multiple functional groups, such as oxadiazoles and pyrimidines, enhancing its reactivity and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
Condensation Reaction: : The synthesis typically starts with the condensation of a 2,4-dioxo-3,4-dihydropyrimidine derivative with an appropriately functionalized aldehyde or ketone.
Formation of the 1,3,4-Oxadiazole Ring: : Using hydrazine hydrate, cyclization is initiated to form the 1,3,4-oxadiazole ring.
Thioether Bond Formation: : Subsequent steps involve forming the thioether bond, usually achieved by reacting the oxadiazole derivative with a thiol group-bearing precursor.
Amidation: : Lastly, the amidation of the thioacetamido group with benzoic acid is carried out under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial synthesis typically involves scalable routes with optimizations for yield and purity, leveraging catalysts and precise temperature control. Techniques like flow chemistry can be employed for continuous production, enhancing efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation or reduction reactions depending on the functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents might include sodium borohydride.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed on this compound, particularly at the reactive oxadiazole or pyrimidine sites.
Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation reactions. Conditions often involve precise temperature and pH control to ensure desired selectivity and yield.
Major Products
Reactions involving this compound yield diverse products, including oxidized derivatives, reduced forms, and various substitution products, depending on the reagents and conditions applied.
科学的研究の応用
This compound finds extensive use in:
Chemistry: : As a precursor in synthesizing complex molecules due to its versatile reactive groups.
Biology: : Utilized in studies of enzyme interactions and inhibitor design.
Medicine: : Explored for its potential in drug development, particularly as an anticancer and antiviral agent.
Industry: : Utilized in the synthesis of specialized materials and chemical intermediates.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets, often enzymes or receptors, disrupting biological pathways. It can inhibit enzymes by binding to active sites, preventing substrate access, or mimicking natural substrates to disrupt normal function.
類似化合物との比較
Similar Compounds
**2-((5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid
**5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazole
**2-((5-(benzo[d]oxazol-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid
Highlighting Uniqueness
This compound's uniqueness lies in the combination of oxadiazole and pyrimidine moieties, enhancing its biological activity and versatility compared to other compounds.
特性
IUPAC Name |
2-[[2-[[5-[(2,4-dioxopyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O6S/c22-11-5-6-21(15(26)18-11)7-13-19-20-16(27-13)28-8-12(23)17-10-4-2-1-3-9(10)14(24)25/h1-6H,7-8H2,(H,17,23)(H,24,25)(H,18,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMXJMLMLXDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=NN=C(O2)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2964694.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2964697.png)
![2-[(Pyrrolidin-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2964700.png)
![1-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropane-1-carboxamide](/img/structure/B2964701.png)
![4-(3,5-Difluorophenyl)-2-{[(oxolan-2-yl)methyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B2964703.png)
![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2964706.png)
![3-chloro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2964708.png)
![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2964709.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide](/img/structure/B2964710.png)

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2964713.png)
![2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide](/img/structure/B2964715.png)


